benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated derivatives at the benzylic position.
Scientific Research Applications
Benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Agrochemistry: The compound is utilized in the development of agrochemicals for pest control and plant growth regulation.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It can interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzyl group.
Uniqueness
Benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the combination of the benzyl group and the trifluoromethyl-substituted pyrazole ring. This structural combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H14F3N3/c1-19-11(7-12(18-19)13(14,15)16)9-17-8-10-5-3-2-4-6-10/h2-7,17H,8-9H2,1H3 |
InChI Key |
CNFCFPRDVTUJAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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